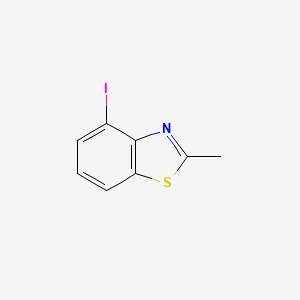

4-Iodo-2-methylbenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHZZMLIIOOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-Iodo-2-methylbenzothiazole from 2-iodoaniline

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2-methylbenzothiazole from 2-Iodoaniline

Abstract

This compound is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Its synthesis presents unique challenges, particularly in achieving regioselective iodination and efficient thiazole ring formation. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, commencing from the readily available starting material, 2-iodoaniline. We will delve into the strategic considerations behind the synthetic pathway, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of each transformation. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible route to this valuable chemical entity.

Strategic Overview and Rationale

The synthesis of a substituted benzothiazole from an aniline derivative necessitates the formation of a five-membered thiazole ring fused to the benzene core. This requires the introduction of a sulfur atom and a two-carbon unit, one of which becomes the C2 carbon of the heterocyclic ring. The classical approach often involves the reaction of a 2-aminothiophenol with a carboxylic acid or its derivative.[1] However, our designated starting material, 2-iodoaniline, lacks the crucial ortho-thiol group.

Therefore, our strategy is a robust two-step sequence that leverages the existing iodo-substituent as a handle for the critical C-S bond formation:

-

Acetylation of the Amine: The amino group of 2-iodoaniline is first acylated using acetic anhydride. This serves a dual purpose: it introduces the acetyl group, which will ultimately form the C2 and the 2-methyl group of the target benzothiazole, and it produces a stable N-(2-iodophenyl)acetamide intermediate.[2]

-

Copper-Catalyzed Intramolecular Cyclization: The key step involves a copper-catalyzed reaction of the N-(2-iodophenyl)acetamide intermediate with a sulfur source. This transformation facilitates the formation of the critical C-S bond at the position of the iodine atom, followed by an intramolecular cyclization and dehydration to yield the aromatic this compound ring system. The choice of a copper catalyst is based on its proven efficacy in mediating C-S cross-coupling reactions, particularly with aryl iodides.[3]

This pathway is strategically sound as it avoids the challenging synthesis of the corresponding 2-amino-3-iodothiophenol intermediate and instead builds the heterocyclic ring through a reliable and well-precedented catalytic cyclization.

Reaction Mechanism

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The synthesis proceeds through two distinct mechanistic stages.

Stage 1: Acetylation of 2-Iodoaniline

This is a classic nucleophilic acyl substitution reaction.[4] The lone pair of electrons on the nitrogen atom of 2-iodoaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate eliminates the stable acetate ion as a leaving group, resulting in a protonated amide. A mild base, such as sodium acetate (often generated in situ or added), deprotonates the nitrogen to yield the final, neutral N-(2-iodophenyl)acetamide product and acetic acid as a byproduct.[2]

Stage 2: Copper-Catalyzed Thionation and Cyclization

This is the core transformation that builds the benzothiazole scaffold. While the precise mechanism can vary with the specific ligand and conditions, a plausible catalytic cycle involving a Cu(I)/Cu(III) manifold is widely accepted for such C-S coupling reactions.[3]

-

Step A: Oxidative Addition: The aryl iodide (N-(2-iodophenyl)acetamide) undergoes oxidative addition to the active Cu(I) catalyst. This forms a transient, high-energy Cu(III) intermediate. This step is typically the rate-determining step in the cycle.

-

Step B: Metathesis/Ligand Exchange: The sulfur source (e.g., sulfide ion, S²⁻) displaces the iodide ion from the copper center to form a Cu(III)-sulfide complex.

-

Step C: Intramolecular Cyclization & Reductive Elimination: This is the key ring-forming step. The sulfur atom, now coordinated to the copper, is positioned for an intramolecular nucleophilic attack on the carbonyl carbon of the acetamide group. This is followed by a reductive elimination event that forms the C-S bond, expels the Cu(I) catalyst to re-enter the cycle, and generates a benzothiazoline intermediate.

-

Step D: Dehydration: The benzothiazoline intermediate readily undergoes acid- or base-catalyzed dehydration to form the thermodynamically stable, aromatic this compound product.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. 2-Iodoaniline is toxic and should be handled with care.

Synthesis of N-(2-Iodophenyl)acetamide (Intermediate)

This protocol is adapted from standard aniline acetylation procedures.[5]

Reagents & Materials:

-

2-Iodoaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Büchner funnel and vacuum flask

Procedure:

-

To a 250 mL round-bottom flask, add 2-iodoaniline (10.0 g, 45.66 mmol).

-

Add 50 mL of glacial acetic acid to dissolve the aniline. Gentle warming may be required.

-

Once a clear solution is obtained, add acetic anhydride (5.1 mL, 54.8 mmol, 1.2 equiv.) dropwise to the stirring solution.

-

After the addition is complete, heat the mixture to a gentle reflux (approx. 110-120 °C) for 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline spot has been consumed.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly into 250 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate will form. Continue stirring for 15-20 minutes in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual acetic acid.

-

Dry the white to off-white solid product under vacuum. The product is typically of sufficient purity for the next step. If needed, recrystallization from an ethanol/water mixture can be performed.

Synthesis of this compound

This protocol is based on established copper-catalyzed C-S bond formation and cyclization methodologies.[3]

Reagents & Materials:

-

N-(2-Iodophenyl)acetamide (from step 3.1)

-

Copper(I) Iodide (CuI)

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

1,10-Phenanthroline (ligand)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk flask or three-necked flask

-

Inert gas supply (Argon or Nitrogen)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 100 mL Schlenk flask, add N-(2-iodophenyl)acetamide (5.0 g, 19.16 mmol), Copper(I) Iodide (182 mg, 0.96 mmol, 5 mol%), and 1,10-phenanthroline (345 mg, 1.92 mmol, 10 mol%).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add Sodium Sulfide Nonahydrate (5.52 g, 22.99 mmol, 1.2 equiv.) to the flask under a positive flow of inert gas.

-

Add 40 mL of anhydrous DMF via syringe.

-

Heat the reaction mixture to 130 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of deionized water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a solid.

Data Presentation

Table 1: Reagent Summary for a Typical Synthesis

| Step | Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass/Volume |

| 1 | 2-Iodoaniline | 219.04 | 1.0 | 45.66 | 10.0 g |

| Acetic Anhydride | 102.09 | 1.2 | 54.80 | 5.1 mL | |

| Glacial Acetic Acid | 60.05 | Solvent | - | 50 mL | |

| 2 | N-(2-Iodophenyl)acetamide | 261.05 | 1.0 | 19.16 | 5.0 g |

| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.96 | 182 mg | |

| 1,10-Phenanthroline | 180.21 | 0.10 | 1.92 | 345 mg | |

| Sodium Sulfide (Na₂S·9H₂O) | 240.18 | 1.2 | 22.99 | 5.52 g | |

| DMF (anhydrous) | 73.09 | Solvent | - | 40 mL |

Table 2: Expected Reaction Outcomes

| Parameter | Step 1: Acetylation | Step 2: Cyclization |

| Reaction Time | 30-60 minutes | 12-24 hours |

| Temperature | ~115 °C (Reflux) | 130 °C |

| Typical Yield | >90% | 60-75% |

| Product Appearance | White to off-white solid | Light yellow to beige solid |

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.90-7.80 (m, 2H, Ar-H)

-

δ ~7.20-7.10 (t, 1H, Ar-H)

-

δ ~2.85 (s, 3H, -CH₃)

-

Note: The exact shifts and coupling patterns of the aromatic protons require specific spectral analysis.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~168.0 (C2, C=N)

-

δ ~152.0 (Ar-C)

-

δ ~140.0 (Ar-C)

-

δ ~135.0 (Ar-CH)

-

δ ~126.0 (Ar-CH)

-

δ ~125.0 (Ar-CH)

-

δ ~95.0 (C4, C-I)

-

δ ~20.0 (-CH₃)

-

-

Mass Spectrometry (EI):

-

Expected M⁺ peak at m/z = 275.95 for C₈H₆INS.

-

-

Infrared (IR) Spectroscopy (ATR):

-

~3060 cm⁻¹ (Aromatic C-H stretch)

-

~2920 cm⁻¹ (Aliphatic C-H stretch)

-

~1590, 1540, 1450 cm⁻¹ (C=N and C=C ring stretching)

-

Visualized Workflows and Mechanisms

Overall Synthetic Workflow

Caption: High-level overview of the two-step synthesis.

Proposed Catalytic Cycle for Cyclization

Caption: Proposed mechanism for the copper-catalyzed C-S coupling and cyclization.

References

-

Evindar, G., & Batey, R. A. (2006). A General Method for the Formation of Benzoxazoles and Benzothiazoles via a Copper-Catalyzed Cyclization of ortho-Haloanilides. Journal of Organic Chemistry. Available at: [Link]

-

Patel, V. M., & Gupte, T. V. (2016). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry. Available at: [Link]

-

Sciforum. (1999). 2-METHYLBENZOTHIAZOLE SYNTHESIS FROM 2-MERCAPTOANILINE AND ACETIC ACID. Available at: [Link]

-

Wang, L., et al. (2015). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry. Available at: [Link]

-

Li, J., et al. (2022). A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

-

Quora. (2018). What happens to acetic anhydride after reacting with aniline?. Available at: [Link]

-

Pearson. (n.d.). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Available at: [Link]

-

RSC Publishing. (2020). New synthesis of 2-aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfur. Available at: [Link]

-

Siddiqui, Z. N., & Khan, S. A. (2013). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules. Available at: [Link]

Sources

- 1. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

4-Iodo-2-methylbenzothiazole chemical properties and structure

An In-depth Technical Guide to 4-Iodo-2-methylbenzothiazole: Structure, Properties, and Synthetic Insights

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The benzothiazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, valued for its wide range of biological activities.[1][2] This document delves into the specific physicochemical properties, structural characteristics, and spectroscopic profile of the 4-iodo-2-methyl isomer. Furthermore, it presents a reasoned, proposed pathway for its chemical synthesis, discusses its chemical reactivity with a focus on transformations relevant to drug development, and explores its potential applications. This guide is structured to provide both foundational knowledge and practical insights for scientists engaged in the design and synthesis of novel therapeutic agents.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole is a bicyclic heterocyclic system where a benzene ring is fused to a thiazole ring.[1] This scaffold is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an effective pharmacophore for engaging with biological targets. The derivatization of the benzothiazole core allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties, making it a versatile building block for drug development.[1] The introduction of a methyl group at the 2-position and an iodine atom at the 4-position, as in this compound, offers unique opportunities for further chemical modification and biological evaluation.

Physicochemical and Structural Properties

The precise experimental data for this compound is not widely published. However, its core properties can be calculated or reliably estimated based on its constituent parts and data from closely related isomers, such as 5-Iodo-2-methylbenzothiazole and 6-Iodo-2-methylbenzothiazole.[5][6][7]

| Property | Value | Source / Method |

| Molecular Formula | C₈H₆INS | Calculated |

| Molecular Weight | 275.11 g/mol | Calculated[5][6] |

| Appearance | Likely a solid at room temperature | Inferred from related isomers |

| Boiling Point | ~323 °C at 760 mmHg (estimated) | Based on 5-Iodo-2-methylbenzothiazole[5] |

| Solubility | Expected to be insoluble in water | Inferred from related benzothiazoles[8] |

| Storage | Keep in a dark place, store at 2-8°C | Recommended for iodo-aromatics[5] |

Structural Analysis

The this compound molecule is expected to be nearly planar. X-ray crystallography studies on the related 6-Iodo-2-methylbenzothiazole show that the benzothiazole ring system is almost ideally planar.[6] This planarity is a key feature influencing molecular packing in the solid state and π-stacking interactions with biological macromolecules.

The geometry within the thiazole ring is of particular interest. The S-C and C=N bond lengths are consistent with other 1,3-benzothiazoles, indicating a delocalized electron system.[6] The iodine atom at the 4-position introduces significant steric bulk and an electropositive region (a σ-hole), which can facilitate specific intermolecular interactions, such as halogen bonding.[6]

Caption: Chemical Structure of this compound.

Synthesis and Mechanistic Considerations

A practical synthesis for 2-methylbenzothiazole derivatives often involves the cyclization of a 2-aminothiophenol derivative with an acetyl source. An alternative modern approach involves a multicomponent tandem reaction.[9][10] Given the target molecule, a plausible synthesis can be designed starting from a commercially available or readily synthesized precursor.

Retrosynthetic Analysis

A logical disconnection breaks the thiazole ring, identifying 2-amino-3-iodothiophenol and an acetyl equivalent as key precursors. The aminothiophenol can be derived from 3-iodo-2-nitroaniline, which in turn comes from 2-nitroaniline.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is a conceptualized procedure based on established chemical transformations.

Step 1: Iodination of 2-Nitroaniline

-

Reactants: Dissolve 2-nitroaniline (1 eq.) in glacial acetic acid.

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq.) portion-wise to the solution at room temperature. The use of NIS is a standard and relatively mild method for the regioselective iodination of activated aromatic rings.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-iodo-2-nitroaniline.

Step 2: Reduction of the Nitro Group

-

Reactants: Dissolve the crude 3-iodo-2-nitroaniline (1 eq.) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 eq.) and heat the mixture to reflux. This is a classic method for reducing aromatic nitro groups in the presence of sensitive functional groups like iodides.

-

Reaction: Reflux for 2-4 hours until the starting material is consumed.

-

Workup: Cool the reaction, make it basic with a saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic phase and concentrate to yield 2-amino-3-iodoaniline.

Step 3: Thiolation and Cyclization

-

Reactants: To a solution of 2-amino-3-iodoaniline (1 eq.) in a suitable solvent like DMF, add sodium hydrosulfide (NaSH) (1.5 eq.).

-

Reaction: Heat the mixture to facilitate the nucleophilic aromatic substitution of the iodide with the hydrosulfide, forming the in situ 2-amino-3-iodothiophenol.

-

Cyclization: Add acetic anhydride (1.2 eq.) to the reaction mixture and heat. The acetic anhydride serves as both the source of the 2-methyl group and the cyclizing agent.

-

Workup and Purification: After cooling, perform an aqueous workup. Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C5, C6, and C7 positions. The ¹³C NMR will show eight distinct signals.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Position | δ (ppm) |

| -CH₃ | ~2.8 |

| H7 | ~7.8 |

| H5 | ~7.5 |

| H6 | ~7.2 |

Note: Predicted shifts are based on the parent 2-methylbenzothiazole structure with standard substituent effects for an iodine atom.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.[11]

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[11]

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum using a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[11]

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum using a 45-degree pulse angle and a relaxation delay of 2-5 seconds.[11]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[11]

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by the benzothiazole core and the carbon-iodine bond.

Chemical Reactivity: The C-I Bond as a Synthetic Handle

The most significant feature for drug development professionals is the presence of the aryl iodide. The C-I bond is an exceptionally versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This allows the molecule to serve as a key intermediate for building more complex structures.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes, crucial for synthesizing conjugated systems.[12]

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Caption: Suzuki cross-coupling as a key reaction pathway.

Applications in Drug Discovery

The benzothiazole scaffold is a key component in drugs targeting a range of diseases.[1] For instance, Riluzole is used in the treatment of amyotrophic lateral sclerosis (ALS), and others have been investigated as potent anticancer agents.[2][13] this compound can be envisioned as a scaffold or intermediate for:

-

Kinase Inhibitors: The planar benzothiazole core can mimic the adenine region of ATP, making it a suitable scaffold for kinase inhibitors in oncology.

-

Amyloid Imaging Agents: Substituted benzothiazoles are known to bind to β-amyloid plaques, relevant in the diagnosis of Alzheimer's disease.[3]

-

Antimicrobial Agents: The scaffold can be elaborated to target bacterial or fungal enzymes.

The ability to use the 4-iodo position for diversification via cross-coupling makes this molecule a highly valuable platform for generating libraries of compounds for high-throughput screening.

Conclusion

This compound is a strategically important molecule that combines the privileged benzothiazole scaffold with a versatile synthetic handle. While detailed experimental data on this specific isomer is limited, its properties, structure, and reactivity can be confidently predicted based on established chemical principles and data from related compounds. Its potential as a key building block in the synthesis of complex, biologically active molecules makes it a compound of high interest for researchers in drug discovery and development. The synthetic and reaction pathways outlined in this guide provide a solid foundation for its practical application in the laboratory.

References

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 6-Iodo-2-methyl-1,3-benzothiazole. Retrieved from [Link]

-

Cheméo. (n.d.). Benzothiazole, 2-methyl- (CAS 120-75-2). Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubMed. (2021). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]

-

Allied Academies. (n.d.). Note on Benzothiazole used in Modern Day Drug Designing and Development. Retrieved from [Link]

- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

-

National Institutes of Health. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]

-

ResearchGate. (2023). A Pathway to Synthesize 2-Methylbenzothiazole Derivatives via Hydrogen Sulfide Promoted Tandem Reaction of Calcium Carbide and 2-Iodoaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-2-hydrazinobenzothiazole. Retrieved from [Link]

-

Preprints.org. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents. Retrieved from [Link]

-

NIST. (n.d.). Methyl-2-iodobenzoate. Retrieved from [Link]

Sources

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. longdom.org [longdom.org]

- 4. jchemrev.com [jchemrev.com]

- 5. cas 90414-61-2|| where to buy 5-Iodo-2-methylbenzothiazole [english.chemenu.com]

- 6. 6-Iodo-2-methyl-1,3-benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 90414-61-2 Cas No. | 5-Iodo-2-methylbenzothiazole | Matrix Scientific [matrixscientific.com]

- 8. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A pathway to synthesize 2-methylbenzothiazole derivatives via a hydrogen sulfide promoted tandem reaction of calcium carbide and 2-iodoaniline - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 13. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and 13C NMR characterization of 4-Iodo-2-methylbenzothiazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Iodo-2-methylbenzothiazole

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic signature of this compound. As a crucial analytical technique in chemical research and drug development, NMR spectroscopy offers unparalleled insight into molecular structure. This document is intended for researchers, scientists, and professionals who require a detailed understanding of how to acquire, interpret, and validate the structure of this specific heterocyclic compound. We will delve into the theoretical underpinnings of the expected spectral features, provide field-proven experimental protocols, and outline a logical workflow for complete structural elucidation.

Foundational Principles: Structural and Electronic Landscape

The interpretation of any NMR spectrum begins with a fundamental understanding of the molecule's structure. This compound is a bicyclic heteroaromatic system. The benzothiazole core is substituted at the 2-position with a methyl group and at the 4-position with an iodine atom.

The electronic environment of each nucleus is dictated by the interplay of several factors: the inherent aromaticity of the benzothiazole system, the electron-donating nature of the methyl group, and the complex electronic and steric effects of the iodine substituent. These factors directly influence the chemical shifts (δ) observed in both ¹H and ¹³C NMR spectra.

-

The Benzothiazole Core : The fusion of a benzene ring and a thiazole ring creates a unique electronic distribution. The nitrogen and sulfur heteroatoms significantly influence the shielding and deshielding of adjacent nuclei.

-

2-Methyl Group (-CH₃) : This group is attached to an sp²-hybridized carbon (C2) within the heterocyclic ring. It will exhibit a characteristic singlet in the ¹H NMR spectrum and a signal in the aliphatic region of the ¹³C NMR spectrum.

-

4-Iodo Group (-I) : The iodine atom exerts a powerful influence on its immediate neighbors. Its electron-withdrawing inductive effect and magnetic anisotropy will deshield the adjacent proton (H5). In ¹³C NMR, the "heavy-atom effect" is paramount, causing a pronounced upfield (shielding) shift for the carbon to which it is directly attached (C4)[1]. This is a key diagnostic feature for iodo-substituted aromatic compounds.

Below is the structure with systematic numbering used for spectral assignment throughout this guide.

Caption: Logical workflow for NMR-based structural verification.

-

Step 1: ¹H NMR Analysis : Confirm the presence of three distinct aromatic protons and one methyl group singlet. Verify the 1:1:1:3 integration ratio. The splitting pattern (d, t/dd, d) is characteristic of a 1,2,3-trisubstituted benzene ring fragment.

-

Step 2: ¹³C NMR Analysis : Count the signals. Nine unique signals confirm the expected number of carbons. Identify the key diagnostic peaks: the C2 signal far downfield (>165 ppm) and the C4 signal shifted far upfield (<105 ppm).

-

Step 3 (Validation): HSQC : This experiment correlates each proton signal to the carbon signal to which it is directly attached.[2] It will definitively link H5 to C5, H6 to C6, H7 to C7, and the methyl protons to the methyl carbon.

-

Step 4 (Validation): HMBC : The Heteronuclear Multiple Bond Correlation experiment reveals couplings between protons and carbons over two or three bonds.[2] This is the most powerful tool for piecing the molecular skeleton together. Key expected correlations include:

-

The methyl protons (~2.85 ppm) correlating to the C2 carbon (~170 ppm).

-

Proton H5 (~8.00 ppm) correlating to the iodo-substituted C4 and the bridgehead C3a.

-

Proton H7 (~7.75 ppm) correlating to the bridgehead C7a and C5.

-

By following this comprehensive guide, a researcher can confidently characterize this compound, ensuring the structural integrity of the compound for subsequent use in research and development.

References

-

Abraham, R. J., et al. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

LibreTexts Chemistry. (2022). Factors That Influence NMR Chemical Shift. Available at: [Link]

-

Martin, G. E. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Approaches to the Structure Elucidation of Natural Products. The Royal Society of Chemistry. Available at: [Link]

-

Salman, S. R., & Al-Sawsan, M. B. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters. Available at: [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

Mass Spectrometry of 4-Iodo-2-methylbenzothiazole: A Technical Guide for Drug Development Professionals

Introduction: The Significance of 4-Iodo-2-methylbenzothiazole in Modern Drug Discovery

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole ring system creates this compound, a molecule with significant potential for further functionalization in drug development. Its unique electronic and steric properties make it a valuable building block for creating novel pharmaceutical candidates.[3]

Accurate and robust analytical methodologies are paramount for the successful progression of any new chemical entity from the laboratory to clinical application. Mass spectrometry stands as an indispensable tool for the structural characterization and quantification of such molecules. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind selecting appropriate ionization techniques, predict fragmentation pathways, and present a validated experimental protocol for its analysis.

Choosing the Right Tool: Ionization Techniques for this compound

The choice of ionization technique is critical for obtaining meaningful mass spectrometric data. For a molecule like this compound, two primary techniques are most applicable: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Gold Standard for Structural Elucidation

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, typically 70 eV.[4][5] This process imparts significant internal energy to the molecule, leading to extensive and reproducible fragmentation.[6]

-

Expertise & Experience: The key advantage of EI is the creation of a detailed fragmentation pattern that serves as a unique "fingerprint" for the molecule. This is invaluable for unambiguous compound identification and for distinguishing it from potential isomers or impurities. Given the relatively low molecular weight and expected volatility of this compound, EI coupled with Gas Chromatography (GC-MS) is a highly suitable method for its analysis.[6]

-

Trustworthiness: The reproducibility of EI spectra allows for the creation of and comparison to spectral libraries, providing a high degree of confidence in compound identification.[6]

Electrospray Ionization (ESI): The Softer Approach for Complex Matrices

ESI is a soft ionization technique that generates ions from a solution, making it ideal for coupling with Liquid Chromatography (LC-MS).[7][8] It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[4]

-

Expertise & Experience: When analyzing this compound in complex biological or reaction matrices, the separation power of LC combined with the sensitivity of ESI-MS is unparalleled. This approach is particularly useful for pharmacokinetic studies or for monitoring the progress of a chemical reaction where the analyte is present at low concentrations. To induce fragmentation for structural confirmation in ESI, tandem mass spectrometry (MS/MS) is employed.[9][10]

-

Trustworthiness: LC-ESI-MS/MS provides excellent selectivity and sensitivity, allowing for the quantification of the target molecule even in the presence of interfering substances.

Anticipated Fragmentation Patterns: Decoding the Mass Spectrum

Understanding the likely fragmentation pathways of this compound is crucial for interpreting its mass spectrum and confirming its structure.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M+•) of this compound is expected to be observed. The subsequent fragmentation will be driven by the relative bond strengths and the stability of the resulting fragments.

A key fragmentation pathway for aromatic compounds is the loss of substituents from the aromatic ring. For this compound, the following fragmentation pathways are anticipated:

-

Loss of Iodine Radical: The C-I bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical (•I). This would result in a significant fragment ion at m/z corresponding to the [M-I]+ fragment.

-

Loss of Methyl Radical: Cleavage of the C-C bond between the thiazole ring and the methyl group can lead to the loss of a methyl radical (•CH3), forming an [M-CH3]+ ion.

-

Ring Fission: The benzothiazole ring system itself can undergo fragmentation, although this typically requires higher energy.

The presence of iodine (a monoisotopic element, 127I) will not result in a characteristic M+2 isotopic pattern, which simplifies the interpretation of the molecular ion region.

Caption: Predicted EI Fragmentation of this compound.

Electrospray Ionization with Tandem MS (ESI-MS/MS) Fragmentation

In ESI-MS, this compound is expected to be detected as the protonated molecule, [M+H]+. When this precursor ion is selected and subjected to collision-induced dissociation (CID) in an MS/MS experiment, fragmentation will occur.

The fragmentation of the [M+H]+ ion will likely follow similar pathways to the EI fragmentation, with the loss of neutral molecules being favored.

-

Loss of HI: A common fragmentation pathway for protonated iodo-aromatic compounds is the elimination of a neutral hydrogen iodide (HI) molecule.

-

Loss of CH4: While less common, the loss of methane (CH4) from the protonated molecule is a possibility.

Caption: Predicted ESI-MS/MS Fragmentation of this compound.

Experimental Protocol: A Self-Validating System

The following is a detailed, step-by-step methodology for the analysis of this compound using GC-MS and LC-MS/MS.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Matrix Samples: For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or liquid-liquid extraction to remove interferences. Spike the blank matrix with known concentrations of the analyte to prepare calibration standards and quality control samples.

GC-MS Analysis (for pure substance identification)

-

Instrumentation: A gas chromatograph coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector: Splitless mode at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

LC-MS/MS Analysis (for quantification in complex matrices)

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or Orbitrap mass spectrometer.

-

LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile.

-

-

Gradient Program:

-

Start at 10% B, hold for 0.5 minutes.

-

Linear gradient to 95% B over 3 minutes.

-

Hold at 95% B for 1 minute.

-

Return to 10% B and equilibrate for 1.5 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Collision Gas: Argon.

-

MRM Transitions: To be determined by infusing a standard solution and optimizing for the precursor ion ([M+H]+) and its most abundant product ions.

-

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectral identification of benzothiazole derivatives leached into injections by disposable syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physicochemical Characterization of 4-Iodo-2-methylbenzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 4-Iodo-2-methylbenzothiazole

Benzothiazole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous pharmacologically active agents and functional materials. The introduction of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole core in this compound creates a unique electronic and steric profile. These features can significantly influence the molecule's intermolecular interactions, and consequently, its physical properties such as melting point and solubility. A thorough understanding of these characteristics is paramount for its application in drug discovery, where they govern bioavailability and formulation, as well as in materials science, where they impact processability and performance.

Estimated Physical Properties of this compound

In the absence of direct experimental data for this compound, we can infer its likely physical state and solubility profile by examining related compounds.

Melting Point

The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For this compound, the presence of the relatively large and polarizable iodine atom, coupled with the aromatic benzothiazole system, is expected to result in significant intermolecular forces, suggesting that it is likely a solid at room temperature.

To provide a more concrete estimation, a comparative analysis with structurally similar compounds is instructive:

| Compound | Structure | Melting Point (°C) |

| 2-Methylbenzothiazole | C₈H₇NS | 12 - 14[1][2] |

| 2-Amino-4-methylbenzothiazole | C₈H₈N₂S | 137 - 139[3] |

| Methyl 4-iodobenzoate | C₈H₇IO₂ | 112 - 116[4][5] |

| 5-Iodo-2-methylbenzothiazole | C₈H₆INS | No data available |

| 6-Iodo-2-methylbenzothiazole | C₈H₆INS | No data available |

Table 1: Melting points of structurally related compounds.

Based on these analogs, it is reasonable to hypothesize that this compound will have a melting point significantly higher than that of 2-methylbenzothiazole, likely in the range of 100-150 °C . The presence of the iodo-substituent is expected to increase the molecular weight and enhance intermolecular interactions, leading to a higher melting point.

Solubility

The solubility of a compound is a critical determinant of its utility in various applications, particularly in pharmacology. The principle of "like dissolves like" provides a qualitative prediction of solubility. This compound possesses both polar (the benzothiazole nitrogen and the C-I bond) and non-polar (the aromatic rings and the methyl group) characteristics.

-

Aqueous Solubility: Due to its predominantly aromatic and non-polar nature, this compound is expected to have low solubility in water . Many complex organic molecules exhibit limited aqueous solubility.[6]

-

Organic Solvent Solubility: It is anticipated to exhibit moderate to good solubility in common organic solvents. Based on the properties of similar aromatic compounds, it is likely to be soluble in solvents such as:

-

Polar aprotic solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

-

Chlorinated solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Alcohols: Ethanol, Methanol (potentially with some heating)

-

It is important to note that these are estimations, and precise solubility data must be determined experimentally.

Experimental Determination of Physical Properties

To obtain accurate and reliable data for this compound, the following experimental protocols are recommended.

Melting Point Determination: Capillary Method

The capillary melting point determination is a standard and widely used technique for accurately measuring the melting point of a solid compound.[7]

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A narrow melting point range (typically 0.5-2 °C) is indicative of a pure substance.

Diagram of Melting Point Determination Workflow

Caption: Workflow for determining melting point via the capillary method.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Diagram of Shake-Flask Solubility Determination Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Conclusion

While the precise physical properties of this compound are yet to be reported in peer-reviewed literature, this guide provides a scientifically grounded estimation of its melting point and solubility based on the analysis of structurally similar compounds. The provided experimental protocols offer a clear and robust framework for researchers to determine these critical parameters with high accuracy. The generation of such fundamental data is an indispensable step in the advancement of this compound towards its potential applications in drug development and materials science.

References

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]

-

World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

California State University, Stanislaus. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Al-Mustaqbal University College. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet - Methyl 4-iodobenzoate. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methylbenzothiazole. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 2-Methylbenzothiazole | C8H7NS | CID 8446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. メチル 4-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 4-iodobenzoate - Wikipedia [en.wikipedia.org]

- 6. CAS 178804-04-1: 4-(2-Benzothiazolyl)-2-methylbenzenamine [cymitquimica.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Iodo-2-methylbenzothiazole (CAS 1261740-11-7)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodo-2-methylbenzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the rich pharmacological profile of the benzothiazole scaffold, this document aims to equip researchers with the foundational knowledge required to explore the applications of this specific molecule.

Core Molecular Attributes and Physicochemical Properties

This compound belongs to the family of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The presence of a methyl group at the 2-position and an iodine atom at the 4-position of the benzothiazole core imparts specific steric and electronic properties that are ripe for investigation in drug discovery and organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261740-11-7 | Internal Database |

| Molecular Formula | C₈H₆INS | [1] |

| Molecular Weight | 275.11 g/mol | [1] |

| Appearance | Expected to be a solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents | General knowledge |

| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents, acids, and bases. | [1] |

Strategic Synthesis of this compound: A Proposed Protocol

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Amino-4-methylbenzothiazole

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Deionized water

-

Ice

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, thermometer, etc.)

Step 1: Diazotization of 2-Amino-4-methylbenzothiazole

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-methylbenzothiazole (1 equivalent) in a suitable volume of dilute sulfuric acid (prepared by cautiously adding concentrated H₂SO₄ to water).

-

Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

-

Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred solution of 2-amino-4-methylbenzothiazole, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is often indicated by a color change.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

Step 2: Iodination via Sandmeyer Reaction

-

In a separate beaker, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.[2][3]

-

After the initial reaction subsides, gently warm the reaction mixture to approximately 50-60 °C for 1-2 hours to ensure the complete decomposition of the diazonium salt and formation of the iodo-substituted product.

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the crude product with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with deionized water, followed by a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Potential Applications and Mechanistic Insights in Drug Discovery

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[4][5][6][7] While specific studies on this compound are limited, its structural features suggest several promising avenues for research.

Anticancer Potential

Benzothiazole derivatives have shown significant promise as anticancer agents.[4][5] The mechanism of action for some of these compounds involves the modulation of key signaling pathways, such as the EGFR pathway, and the induction of apoptosis.[8] A study on 4-hydroxy-2-methylbenzothiazole, a structurally related compound, demonstrated its ability to reduce the viability of breast cancer cells and promote cell death.[9] The presence of a halogen, such as iodine, can enhance the lipophilicity and binding affinity of a molecule to its biological target, potentially leading to improved anticancer activity.[4]

Diagram of a Potential Anticancer Mechanism of Action

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial Activity

The benzothiazole nucleus is a common feature in many antimicrobial agents.[10] Derivatives have been shown to be effective against a range of bacteria and fungi.[11] The mode of action can involve the inhibition of essential enzymes in microbial metabolic pathways. For instance, some benzothiazole compounds have been found to inhibit dihydroorotase, an enzyme crucial for pyrimidine biosynthesis in bacteria.[10] The iodine substituent in this compound could enhance its antimicrobial properties through increased membrane permeability or by acting as a bioisostere for other functional groups.

Use as a Synthetic Intermediate

Beyond its potential biological activities, this compound can serve as a versatile building block in organic synthesis. The iodo group is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of diverse functional groups at the 4-position of the benzothiazole ring. This opens up possibilities for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[12][13]

Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: While specific toxicity data for this compound is not available, it should be handled with care. Based on related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Reputable Suppliers

Several chemical suppliers offer iodo-substituted benzothiazole derivatives for research purposes. While availability for CAS 1261740-11-7 may vary, the following suppliers are known to carry related compounds and may offer custom synthesis services:

-

Sigma-Aldrich (Merck): A major supplier of a wide range of research chemicals, including various benzothiazole derivatives.[14]

-

Matrix Scientific: Specializes in providing a diverse catalog of chemical compounds for research and development.

-

ChemScene: A supplier of building blocks and screening compounds for drug discovery.[15]

-

Ambeed: Offers a wide range of building blocks, catalysts, and inhibitors for chemical research.[16]

It is recommended to contact these suppliers directly to inquire about the availability and pricing of this compound.

Conclusion

This compound represents a promising, yet underexplored, molecule with significant potential in medicinal chemistry and organic synthesis. Its synthesis is achievable through established chemical reactions, and its structural similarity to known bioactive compounds suggests a high probability of interesting pharmacological properties. This guide provides a solid foundation for researchers to embark on the investigation of this intriguing compound, from its synthesis to the exploration of its potential therapeutic applications.

References

- Matrix Scientific.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

YouTube. Sandmeyer Reaction. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Chemistry LibreTexts. Reactions involving arenediazonium salts. [Link]

-

PubMed. Anti-Tumor and Apoptotic Potential of 4-hydroxy-2-Methylbenzothiazole on MDA-MB-231 Cell Line. [Link]

-

Ignited Minds Journals. Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. [Link]

-

PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. [Link]

-

PubMed. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. [Link]

-

Elementary Education Online. Study of Benzothiazoles and its Pharmaceutical Importance. [Link]

-

PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

-

PMC - NIH. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Link]

-

PMC - NIH. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

Navigating the Synthesis and Application of 2-Amino-4-methylbenzothiazole. [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ignited.in [ignited.in]

- 5. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN101948447B - 4-methylbenzothiazole derivative and preparation method and applications thereof - Google Patents [patents.google.com]

- 10. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. View of Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships [ignited.in]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. 6-Iodo-2-methyl-benzothiazole | Sigma-Aldrich [sigmaaldrich.com]

- 15. chemscene.com [chemscene.com]

- 16. Ambeed.com - Directly From The Hive ( Building Blocks, Catalysts, Inhibitors) [ambeed.com]

A Technical Guide to the Biological Activity Screening of 4-Iodo-2-methylbenzothiazole Derivatives

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse pharmacological activities. This guide provides a comprehensive framework for the biological activity screening of a specific, yet promising, subclass: 4-iodo-2-methylbenzothiazole derivatives. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design, presenting a logical, tiered screening cascade that is both efficient and self-validating. We will explore the strategic synthesis of a focused compound library, detail robust protocols for primary anticancer and antimicrobial screening, outline secondary assays for mechanistic elucidation, and integrate in silico methods to rationalize structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate novel chemical entities based on this privileged heterocyclic core.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a recurring motif in pharmacologically active molecules. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The planarity of the benzothiazole ring system and its electron-rich heteroatoms facilitate interactions with various biological targets, such as DNA and key enzymes.[1]

The focus of this guide, the This compound core, is strategically chosen. The methyl group at the 2-position is a common feature in bioactive benzothiazoles.[3] The introduction of a halogen, specifically iodine, at the 4-position is hypothesized to modulate the compound's physicochemical properties—such as lipophilicity and electronic distribution—which can profoundly influence cell permeability, target binding, and overall potency. The influence of halogen substitution on the biological activity of benzothiazoles is well-documented, with chloro and fluoro groups often enhancing anticancer or antimicrobial effects.[2][4] Investigating the larger, more polarizable iodine atom at an under-explored position is therefore a rational strategy for discovering novel biological activities.

Strategic Synthesis of a Focused Derivative Library

A successful screening campaign begins with a well-designed library of compounds. The synthesis should be versatile, allowing for the introduction of diverse chemical functionalities to probe the chemical space around the core scaffold. A highly relevant and efficient approach involves a multicomponent tandem reaction starting from a substituted 2-iodoaniline precursor.[3] This methodology provides a direct route to the 2-methylbenzothiazole core.

Once the this compound nucleus is synthesized, derivatives can be generated by introducing various substituents, particularly if an additional functional group (e.g., a hydroxyl or amino group) is present on the benzothiazole ring. This allows for the creation of amides, esters, or other derivatives, enabling a systematic exploration of structure-activity relationships (SAR).

Caption: General synthetic workflow for the derivative library.

A Tiered Approach to Biological Activity Screening

To maximize efficiency and conserve resources, a tiered or cascaded screening approach is paramount. This strategy involves subjecting the entire compound library to broad, high-throughput primary assays. Hits—compounds that demonstrate activity above a predefined threshold—are then advanced to more complex, lower-throughput secondary assays to confirm activity and elucidate their mechanism of action (MoA).

Caption: A logical screening cascade for hit identification and validation.

Primary Screening Protocols: Identifying Hits

The goal of primary screening is to efficiently identify which derivatives possess biological activity in two key therapeutic areas where benzothiazoles have historically shown promise: cancer and infectious diseases.

4.1 Anticancer & Cytotoxicity Screening

Causality & Rationale: Benzothiazole derivatives have shown significant antiproliferative activity against a range of cancer cell lines.[2] Notably, a close structural analog, 4-hydroxy-2-methylbenzothiazole, has demonstrated pro-apoptotic and anti-proliferative effects against the MDA-MB-231 triple-negative breast cancer cell line.[5][6] This provides a strong rationale for screening our 4-iodo derivatives against a representative panel of cancer cells. The MTT assay is a robust, colorimetric, and widely adopted method for assessing cell metabolic activity, which serves as an effective proxy for cell viability and cytotoxicity.[5][6]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cells (e.g., MDA-MB-231 for breast, A549 for lung, HepG2 for liver) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical; 72 hours allows for multiple cell doubling times, providing a sufficient window to observe antiproliferative effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity (IC₅₀) Data

| Compound ID | Modification | IC₅₀ vs. MDA-MB-231 (µM) | IC₅₀ vs. A549 (µM) |

| BTZ-I-01 | (Parent Core) | 45.2 | > 100 |

| BTZ-I-02 | 6-Nitro | 12.5 | 33.1 |

| BTZ-I-03 | 6-Amino | 55.8 | 89.4 |

| BTZ-I-04 | 2-(Phenylamide) | 5.2 | 9.8 |

| Doxorubicin | (Control) | 0.8 | 1.2 |

4.2 Antimicrobial Screening

Causality & Rationale: The benzothiazole scaffold is a well-established pharmacophore in antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[7][8] The mechanism often involves the inhibition of essential microbial enzymes like dihydropteroate synthase (DHPS) or dihydroorotase.[7][9] Therefore, screening the library for antimicrobial activity is a high-priority endeavor. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing quantitative data on the potency of each compound.[1]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Strain Preparation: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Perform a two-fold serial dilution of each compound (from a 10 mM DMSO stock) in a 96-well plate using the appropriate broth. The typical concentration range is 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (inoculum without compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi).[8]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Antimicrobial (MIC) Data

| Compound ID | Modification | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| BTZ-I-01 | (Parent Core) | 128 | >256 | >256 |

| BTZ-I-05 | 6-Chloro | 32 | 128 | 64 |

| BTZ-I-06 | 2-(Pyrazolone) | 16 | 64 | 32 |

| BTZ-I-07 | 2-(Thiazolidinone) | 8 | 32 | 16 |

| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |

Secondary Screening & Mechanistic Elucidation

Once primary hits are identified (e.g., compounds with IC₅₀ < 10 µM or MIC < 32 µg/mL), secondary assays are employed to validate the activity and investigate the underlying mechanism. For an anticancer hit, a key question is whether it is cytotoxic (kills cells) or cytostatic (inhibits proliferation) and whether it induces a programmed cell death pathway like apoptosis.

Rationale: Many effective anticancer drugs work by inducing apoptosis. A compound from a primary screen that reduces cell viability might do so through non-specific toxicity. Confirming that it activates a specific cell death pathway like apoptosis is a critical step in validating it as a promising therapeutic lead. Assays using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters necrotic cells) can distinguish between healthy, apoptotic, and necrotic cells.

Caption: Potential apoptotic pathway activated by a benzothiazole derivative.

The Role of In Silico Analysis in the Screening Workflow

Computational methods are indispensable for accelerating drug discovery. Molecular docking, in particular, allows for the prediction of binding conformations of a ligand (our derivative) within the active site of a protein target. This is invaluable for prioritizing compounds for synthesis, interpreting SAR data, and generating hypotheses about the mechanism of action.

Causality & Rationale: For antimicrobial hits, we know that benzothiazoles can inhibit bacterial enzymes like DHPS.[9] If our screening reveals a set of active and inactive compounds, we can perform docking studies against the crystal structure of DHPS. A strong correlation between high docking scores (indicating favorable binding energy) and low experimental MIC values would provide powerful evidence that DHPS is a likely target. This helps validate the biological data and provides a structural basis for the observed activity, guiding the design of more potent future derivatives.

Structure-Activity Relationship (SAR) Insights

The ultimate goal of screening a derivative library is to establish a clear Structure-Activity Relationship (SAR). By comparing the chemical structures of the most and least active compounds, we can deduce which functional groups are critical for the biological effect.

Based on the hypothetical data in our tables:

-

Anticancer Activity: The parent core (BTZ-I-01) is weakly active. Adding an electron-withdrawing nitro group (BTZ-I-02) improves activity, while the electron-donating amino group (BTZ-I-03) is detrimental. The most significant increase in potency comes from adding a phenylamide group at the 2-position (BTZ-I-04), suggesting a key interaction in this region. The iodine at position 4 may be contributing to the overall potency through halogen bonding or by influencing the molecule's conformation.

-

Antimicrobial Activity: Adding a halogen at the 6-position (BTZ-I-05, chloro) improves activity against Gram-positive bacteria, consistent with published findings.[4] Incorporating other heterocyclic moieties like pyrazolone (BTZ-I-06) or thiazolidinone (BTZ-I-07) at the 2-position significantly boosts broad-spectrum activity, indicating these groups are crucial for interacting with microbial targets.[10]

Conclusion and Future Perspectives